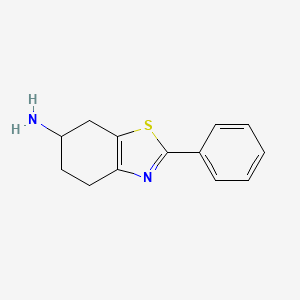

3-(4,6-ジメトキシ-1H-インドール-2-イル)プロパン-1-アミン

説明

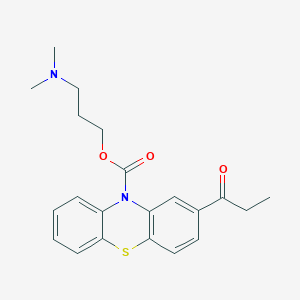

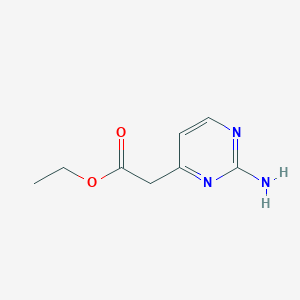

3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん活性

この化合物は、腫瘍学の分野で有望視されています。対象の化合物と構造的に類似している4,6-ジメトキシ-1H-インドールの誘導体は、合成され、抗がん特性について試験されています。 これらの誘導体は、MCF7乳がん細胞に対して強い活性を示し、IC50値は31.06〜51.23 µg / mLの範囲でした 。これは、「3-(4,6-ジメトキシ-1H-インドール-2-イル)プロパン-1-アミン」も、その潜在的な抗がん効果について探求できることを示唆しています。

抗菌特性

上記と同じ誘導体は、抗菌効果についても調査されています。 研究は、これらの化合物が強力な抗生物質になる可能性を示しており、これは抗生物質耐性に関する懸念が高まっていることを考えると重要です 。したがって、「3-(4,6-ジメトキシ-1H-インドール-2-イル)プロパン-1-アミン」は、新しい抗菌剤を開発するための出発点として役立つ可能性があります。

抗ウイルスアプリケーション

インドール誘導体は、抗ウイルス活性を有することが知られています。 たとえば、特定のインドール系化合物は、インフルエンザAウイルスやその他のウイルスに対して阻害活性を示すことが報告されています 。これは、「3-(4,6-ジメトキシ-1H-インドール-2-イル)プロパン-1-アミン」を抗ウイルス剤の合成に使用できる可能性を開きます。

抗HIVの可能性

インドール核は、抗HIV特性を含む臨床応用を持つ多くの生物活性化合物の部分です。 新規のインドリル誘導体は、HIV-1に対する有効性について研究されており、興味のある化合物は、抗HIV活性を高めるように修飾することもできることを示唆しています .

抗酸化効果

インドール誘導体は、抗酸化特性についても探求されています。 酸化ストレスに対抗する能力により、これらの化合物は、酸化損傷が原因となる疾患の治療に役立ちます .

抗糖尿病活性

インドール誘導体の生物学的可能性は、抗糖尿病活性にまで及びます。 これらの化合物は、さまざまな代謝経路に影響を与えることで、糖尿病や関連する合併症の管理に役立ちます .

作用機序

Target of Action

The primary targets of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to have diverse biological activities , suggesting that 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine may also interact with multiple targets.

Mode of Action

Other indole derivatives have been found to interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, and modulating gene expression

Biochemical Pathways

The biochemical pathways affected by 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. Indole and its derivatives are involved in a wide range of biological processes, including the regulation of bacterial virulence, the modulation of inflammation, and the induction of apoptosis

Result of Action

The molecular and cellular effects of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine are currently unknown. Other indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules. The action environment of 3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine is currently unknown. Like other indole derivatives, its activity may be influenced by a variety of environmental factors .

特性

IUPAC Name |

3-(4,6-dimethoxy-1H-indol-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-16-10-7-12-11(13(8-10)17-2)6-9(15-12)4-3-5-14/h6-8,15H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQYYNYAAZGFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)CCCN)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1469754.png)

![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)

![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B1469774.png)